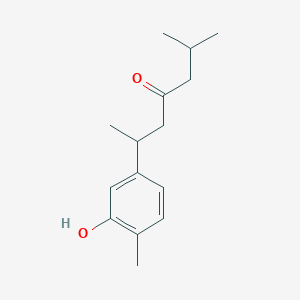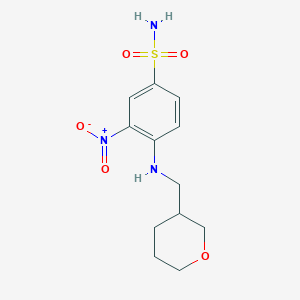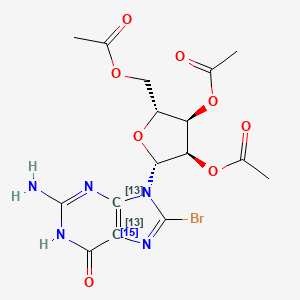
8-Bromo-2',3',5'-tri-O-acetylguanosine-13C2,15N
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bromo-2’,3’,5’-tri-O-acetylguanosine-13C2,15N is a stable isotope-labeled compound. It is an intermediate in the synthesis of 8-Aminoguanosine-13C2,15N, which is a potent inhibitor of purine nucleoside phosphorylase. This compound is also a labeled analog of 8-Bromo-2’,3’,5’-tri-O-acetylguanosine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-2’,3’,5’-tri-O-acetylguanosine-13C2,15N involves the bromination of guanosine followed by acetylation. The isotopic labeling with 13C and 15N is achieved through the use of labeled precursors in the synthesis process.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale bromination and acetylation reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
8-Bromo-2’,3’,5’-tri-O-acetylguanosine-13C2,15N undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Hydrolysis: The acetyl groups can be hydrolyzed to yield the corresponding hydroxyl groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic conditions are typically used to hydrolyze the acetyl groups.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used.
Hydrolysis: The major product is 8-Bromo-guanosine.
Scientific Research Applications
8-Bromo-2’,3’,5’-tri-O-acetylguanosine-13C2,15N is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of other labeled compounds.
Biology: In studies involving nucleoside analogs and their interactions with enzymes.
Medicine: Potential use in the development of antiviral and anticancer agents.
Industry: Used in the production of labeled compounds for research and development.
Mechanism of Action
The mechanism of action of 8-Bromo-2’,3’,5’-tri-O-acetylguanosine-13C2,15N involves its conversion to 8-Aminoguanosine-13C2,15N, which inhibits purine nucleoside phosphorylase. This inhibition disrupts the purine salvage pathway, affecting nucleotide metabolism.
Comparison with Similar Compounds
Similar Compounds
8-Bromo-2’,3’,5’-tri-O-acetylguanosine: The unlabeled analog.
8-Aminoguanosine: A potent inhibitor of purine nucleoside phosphorylase.
8-Bromo-guanosine: The hydrolysis product of 8-Bromo-2’,3’,5’-tri-O-acetylguanosine-13C2,15N.
Uniqueness
8-Bromo-2’,3’,5’-tri-O-acetylguanosine-13C2,15N is unique due to its stable isotope labeling, which allows for detailed studies in metabolic pathways and enzyme interactions.
Properties
Molecular Formula |
C16H18BrN5O8 |
|---|---|
Molecular Weight |
491.23 g/mol |
IUPAC Name |
[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2-amino-8-bromo-6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C16H18BrN5O8/c1-5(23)27-4-8-10(28-6(2)24)11(29-7(3)25)14(30-8)22-12-9(19-15(22)17)13(26)21-16(18)20-12/h8,10-11,14H,4H2,1-3H3,(H3,18,20,21,26)/t8-,10-,11-,14-/m1/s1/i9+1,12+1,19+1 |
InChI Key |
JLZCAXCVNVVXJL-FZXKLGSOSA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C(=[15N][13C]3=[13C]2N=C(NC3=O)N)Br)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)N=C2Br)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2,4-dibromo-6-[(4-oxo-2-thioxo-5-thiazolidinylidene)methyl]phenoxy]-acetic Acid](/img/structure/B13854710.png)
![3-Chloro-4-[2-(2-methoxyethoxy)ethylsulfonyl]benzenesulfonamide](/img/structure/B13854712.png)
![N-(4-imidazo[1,2-a]pyrazin-5-yl-3-methoxyphenyl)methanesulfonamide](/img/structure/B13854720.png)


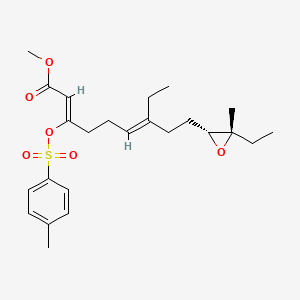
![1-[(Z)-benzylideneamino]imidazolidine-2,4-dione](/img/structure/B13854735.png)

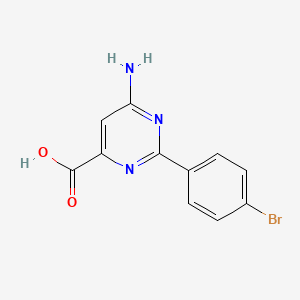


![N-2-Amino-4,5,6,7-tetrahydro-6-benzothiazolyl]-2-nitrobenzenesulfonamide](/img/structure/B13854769.png)
